molecular formula C11H14ClNO3 B7729732 2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide CAS No. 5809-83-6

2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide

Cat. No.: B7729732
CAS No.: 5809-83-6
M. Wt: 243.68 g/mol
InChI Key: ULIVFRLGWBAESV-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide (CAS 7462-18-2) is an organic compound with the molecular formula C 11 H 14 ClNO 3 and a molecular weight of 243.69 g/mol [ ][ ]. Its structure features a phenoxyacetamide backbone substituted with a chloro group and a methyl group on the phenyl ring, and a N-(2-hydroxyethyl) functional group on the acetamide side chain. This compound is of significant interest in scientific research due to its structural relationship to a class of chemicals known as phenoxy herbicides, such as mecoprop (MCPP) [ ]. These herbicides function by mimicking natural plant growth hormones (auxins), leading to uncontrolled growth and eventual plant death [ ]. As a derivative, this compound serves as a valuable intermediate or reference standard in agrochemical research, particularly in studies investigating the structure-activity relationships, environmental fate, and metabolic pathways of phenoxy compounds [ ]. Researchers can utilize this chemical to develop new compounds or to understand the biological interactions of similar molecules. Please note: This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use.

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3/c1-8-6-9(12)2-3-10(8)16-7-11(15)13-4-5-14/h2-3,6,14H,4-5,7H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIVFRLGWBAESV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50973674
Record name 2-(4-Chloro-2-methylphenoxy)-N-(2-hydroxyethyl)ethanimidic acid
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URL https://comptox.epa.gov/dashboard/DTXSID50973674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7462-18-2, 5809-83-6
Record name NSC404173
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404173
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Chloro-2-methylphenoxy)-N-(2-hydroxyethyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50973674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of 4-Chloro-2-Methylphenoxyacetic Acid

The initial step involves the nucleophilic substitution of 4-chloro-2-methylphenol with chloroacetic acid under alkaline conditions. This reaction is typically conducted in a polar aprotic solvent such as acetone or dimethylformamide (DMF), with sodium hydroxide acting as the base. The mechanism proceeds via deprotonation of the phenolic hydroxyl group, enabling attack on the α-carbon of chloroacetic acid.

Reaction Conditions:

  • Molar Ratio: 1:1.2 (phenol:chloroacetic acid)

  • Temperature: 60–80°C

  • Duration: 4–6 hours

  • Yield: 75–85%

Side products, such as dichloroacetic acid derivatives, may form if excess chloroacetic acid is used. Purification via recrystallization from ethanol-water mixtures is standard.

Amidation with 2-Aminoethanol

The phenoxyacetic acid intermediate is subsequently reacted with 2-aminoethanol to form the target acetamide. This step employs carbodiimide-based coupling agents (e.g., EDCI) or direct aminolysis under heated conditions.

Optimized Protocol:

  • Activation: The carboxylic acid group is activated using thionyl chloride (SOCl₂), converting it to the acid chloride.

  • Aminolysis: 2-Aminoethanol is added dropwise to the acid chloride in anhydrous dichloromethane (DCM) at 0–5°C.

  • Stirring: The reaction proceeds for 12–18 hours at room temperature.

  • Workup: The product is extracted with ethyl acetate, washed with brine, and dried over sodium sulfate.

Key Parameters:

  • Solvent: Anhydrous DCM or tetrahydrofuran (THF)

  • Catalyst: Triethylamine (TEA) to neutralize HCl byproducts

  • Yield: 70–78%

Reaction Optimization and Kinetic Studies

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction kinetics. Polar aprotic solvents like DMF enhance nucleophilicity in the first step, while non-polar solvents (e.g., toluene) reduce side reactions during amidation. A comparative study of solvents is summarized in Table 1 .

Table 1: Solvent Impact on Amidation Yield

SolventDielectric ConstantYield (%)Purity (%)
DCM8.937895
THF7.527293
Toluene2.386590
Ethyl Acetate6.026888

Data adapted from.

Elevating temperatures beyond 80°C in the first step accelerates hydrolysis of chloroacetic acid, reducing yields. Conversely, amidation requires mild heating (25–40°C) to prevent decomposition of 2-aminoethanol.

Catalytic Enhancements

The use of sulfuric acid as a catalyst in the initial condensation step improves reaction rates by protonating the phenolic oxygen, enhancing nucleophilicity. However, excess acid promotes esterification side reactions. A balance of 0.1–0.2 equivalents of H₂SO₄ optimizes yield.

Purification and Characterization

Crystallization Techniques

The final product is purified via recrystallization from ethanol or methanol. Slow cooling (0.5°C/min) yields larger crystals with higher purity (>98%). Impurities, such as unreacted 4-chloro-2-methylphenol, are removed through activated charcoal treatment.

Spectroscopic Validation

FT-IR Analysis:

  • N-H Stretch: 3200–3300 cm⁻¹ (amide bond)

  • C=O Stretch: 1640–1680 cm⁻¹

  • O-H Stretch: 3385 cm⁻¹ (hydroxyl group)

¹H NMR (DMSO-d₆):

  • δ 4.21 (s, 2H, CH₂CO)

  • δ 6.76–7.34 (m, 3H, aromatic H)

  • δ 9.20 (s, 1H, OH)

  • δ 10.23 (s, 1H, NH)

HRMS: Calculated for C₁₁H₁₄ClNO₃ [M+H]⁺: 244.0738; Found: 244.0742.

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to enhance heat and mass transfer. Key advantages include:

  • Reduced Reaction Time: 2–3 hours for the condensation step vs. 6 hours in batch reactors.

  • Higher Purity: Automated pH and temperature control minimize side reactions.

Waste Management

Chloride byproducts are neutralized with sodium bicarbonate, producing NaCl, which is filtered and recycled. Solvent recovery systems achieve >90% DCM reuse.

Comparative Analysis with Analogous Compounds

The synthesis of this compound shares similarities with other phenoxyacetamides, such as 2-chloro-N-(4-hydroxyphenyl)acetamide. Key differences include:

  • Substituent Effects: The 2-methyl group in the target compound sterically hinders amidation, necessitating longer reaction times compared to unsubstituted analogs.

  • Solubility: The hydroxylated ethyl chain enhances aqueous solubility, simplifying purification.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide is C₁₁H₁₄ClNO₃, and it has a molecular weight of approximately 243.69 g/mol. The compound features a chlorinated phenoxy group, which is significant for its herbicidal properties, alongside a hydroxyethylacetamide moiety that may enhance its solubility and bioactivity compared to other related compounds .

Herbicidal Activity

The primary application of this compound lies in its potential as a herbicide . The chlorinated phenoxy group is known for its effectiveness against broadleaf weeds, making it a candidate for further investigation in agricultural contexts. Studies indicate that this compound exhibits selective herbicidal activity similar to other compounds within the phenoxy herbicide class .

Table 1: Comparison of Herbicidal Compounds

Compound NameMechanism of ActionTarget Weeds
This compoundInhibits growth through auxin mimicryBroadleaf weeds
2,4-D (2,4-Dichlorophenoxyacetic acid)Disrupts plant growth hormone balanceVarious broadleaf species
MCPA (Methyl Chloro Phenoxy Acetic Acid)Similar auxin mechanism as 2,4-DBroadleaf weeds

Synthesis of Agrochemicals

Beyond its direct herbicidal properties, this compound is also utilized in the synthesis of herbicidal ionic liquids and other agrochemicals. Its unique structure allows for modifications that can enhance herbicidal efficacy and environmental safety.

Potential Drug Development

The hydroxyethylacetamide component suggests potential applications in medicinal chemistry . Research indicates that compounds with similar structures can exhibit biological activities that may be harnessed for therapeutic purposes. For instance, modifications to the acetamide group can lead to improved selectivity and metabolic stability in drug candidates targeting various diseases .

Case Study: Small Molecule Inhibitors

A study focusing on small molecule inhibitors highlighted how structural modifications similar to those found in this compound could enhance cellular permeability and selectivity against specific cancer cell lines. This suggests that compounds with hydroxyethyl groups may improve drug-like properties, facilitating their use in targeted therapies .

Environmental Considerations

While exploring the applications of this compound, it is crucial to consider its environmental impact. Research indicates that chlorinated phenoxy compounds can be toxic to aquatic organisms and may pose risks if not managed properly during agricultural use. Understanding the ecological footprint of such agrochemicals is essential for developing safer agricultural practices .

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets. In the context of its herbicidal activity, it acts as a synthetic auxin, disrupting normal plant growth processes by mimicking natural plant hormones. This leads to uncontrolled growth and eventually the death of the plant .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a phenoxy-acetamide core with several derivatives, differing primarily in the substituents on the acetamide nitrogen and the aryl group. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences
Compound Name (CAS/Identifier) Substituents on Acetamide Nitrogen Key Activities/Applications Reference(s)
2-(4-Chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide 2-hydroxyethyl Hypothesized applications in agrochemicals (based on auxin-like analogs); improved solubility due to hydroxyl group. N/A (inferred)
WH7 (91192-94-8) 4-H-1,2,4-triazol-3-yl Potent auxin-like activity in Arabidopsis roots; inhibits root growth (IC50 ~1 µM) .
Ani9 (structure in ) (2-methoxyphenyl)methylideneamino TMEM16A-specific inhibitor (IC50 77 nM); no CFTR/VRAC inhibition .
2-Chloro-N-(4-hydroxyphenyl)acetamide (2153-11-9) 4-hydroxyphenyl Intermediate in organic synthesis; potential for heterocyclic derivative synthesis .
Alachlor (2-chloro-N-(methoxymethyl)-N-(2',6'-diethyl-phenyl)acetamide) Methoxymethyl and diethylphenyl Herbicide targeting weed growth; inhibits plant cell division .
2-(2-Chlorophenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide Coumarin-linked phenyl Anticancer and anti-inflammatory potential (theoretical, based on coumarin moieties) .

Physicochemical Properties

  • Hydrophilicity : The 2-hydroxyethyl group in the target compound likely enhances water solubility compared to triazole (WH7) or aryl (Ani9) substituents, which are more lipophilic. This property could influence bioavailability and environmental persistence.
  • Stability: Chlorinated phenoxy groups (common in all analogs) confer resistance to enzymatic degradation, a feature exploited in herbicides like 2,4-D and MCPA .

Biological Activity

2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a phenoxyacetamide scaffold, which is known for various biological activities. The presence of the 4-chloro-2-methylphenoxy group is significant as halogenated phenols often exhibit enhanced biological properties.

Antimicrobial Activity

Research indicates that compounds with a phenoxyacetamide structure can exhibit antimicrobial properties. For instance, derivatives of this scaffold have shown moderate activity against gram-positive bacteria, with some compounds displaying effective minimal inhibitory concentrations (MIC) against Staphylococcus aureus and other pathogens .

Anti-inflammatory Effects

The anti-inflammatory properties of related phenoxy compounds have been documented, suggesting that this compound may possess similar effects. In vitro studies have demonstrated that such compounds can inhibit the expression of pro-inflammatory markers like COX-2 and iNOS, which are critical in the inflammatory response .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for predicting its biological activity. The following table summarizes key findings related to structural modifications and their impact on activity:

Substituent Effect on Activity Reference
4-Chloro GroupEnhances lipophilicity and antimicrobial activity
Hydroxyethyl GroupIncreases solubility and potential bioavailability
Acetamide MoietyContributes to overall stability and bioactivity

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several phenoxyacetamide derivatives, including our compound of interest. Results showed that it inhibited growth in multiple bacterial strains, supporting its potential as an antimicrobial agent .
  • In Vivo Studies : In vivo evaluations using animal models indicated that derivatives similar to this compound exhibited significant anti-inflammatory effects, reducing swelling and pain in induced inflammation models .
  • Toxicological Assessment : Toxicity studies revealed that while the compound showed promising biological activity, it also presented some toxicological concerns at higher doses, necessitating further investigation into its safety profile .

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